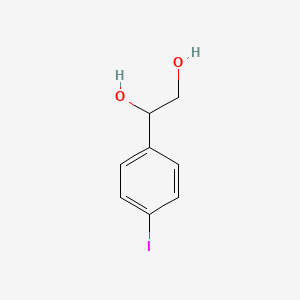
1-(4-Iodophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the iodination of 1-phenyl-1,2-ethanediol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom onto the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-(4-iodophenyl)ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄), lead tetraacetate (Pb(OAc)₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, boron reagents (e.g., phenylboronic acid)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: 1-(4-Iodophenyl)ethanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Iodophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of UV-responsive degradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the diol group undergoes cleavage to form aldehydes or ketones through the action of oxidizing agents . In substitution reactions, the iodine atom is replaced by other functional groups via palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Ethane-1,2-diol (Ethylene glycol): A simple diol used in antifreeze formulations and polyester production.
1-Phenyl-1,2-ethanediol: A related compound without the iodine substituent, used as a chiral building block in organic synthesis.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: A ferulic acid derivative with anticoagulant properties.
Uniqueness: 1-(4-Iodophenyl)ethane-1,2-diol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C8H9IO2 |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
InChI Key |
ZNNCSCNNQXKILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


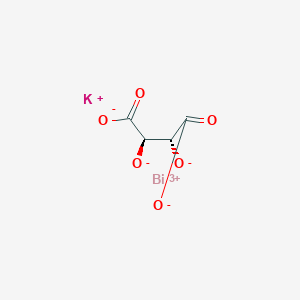


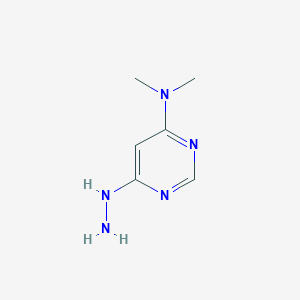
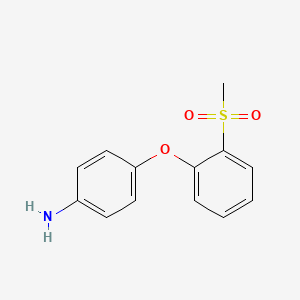

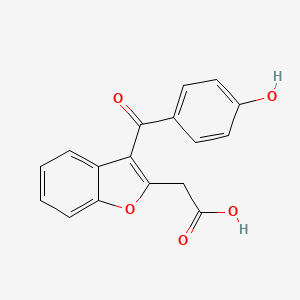
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)


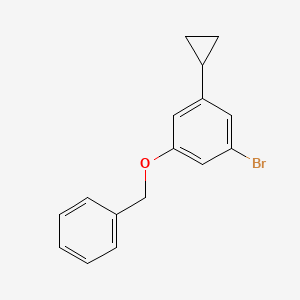
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
